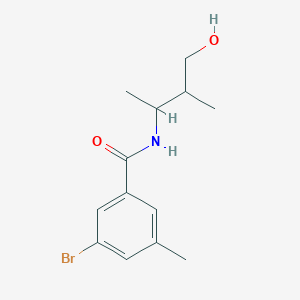
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDB, and it is a derivative of the well-known drug, methamphetamine. The synthesis of BDB is relatively simple, and it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
BDB acts as a substrate for the monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. BDB is transported into the presynaptic neuron, where it is metabolized into its active form, 3,4-methylenedioxy-N-methylamphetamine (MDMA). MDMA then acts as a releasing agent for the monoamine neurotransmitters, leading to an increase in their extracellular concentrations.
Biochemical and Physiological Effects:
BDB has been shown to produce similar biochemical and physiological effects to those of methamphetamine and MDMA. These effects include an increase in the release of dopamine, serotonin, and norepinephrine, leading to feelings of euphoria, increased energy, and heightened mood. BDB has also been shown to produce neurotoxic effects, leading to a decrease in the number of monoamine transporters and an increase in oxidative stress.
Advantages and Limitations for Lab Experiments
BDB has several advantages for lab experiments, including its relatively simple synthesis method and its similarity to methamphetamine and MDMA, making it a useful tool for studying the effects of these drugs on the brain. However, BDB also has some limitations, including its potential neurotoxic effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for BDB research, including the development of new therapeutic applications for BDB, the study of its potential neuroprotective effects, and the investigation of its effects on other neurotransmitter systems. Additionally, further studies are needed to determine the long-term effects of BDB use and its potential for abuse.
Synthesis Methods
The synthesis of BDB involves the reaction of 3-bromo-1-phenylpropan-1-one with 3-hydroxybutanal in the presence of sodium borohydride. The product obtained is then treated with N,N-dimethylformamide dimethyl acetal to yield 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide. The purity of the product can be improved through recrystallization.
Scientific Research Applications
BDB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, BDB has been used as a tool to study the effects of methamphetamine on the brain. In pharmacology, BDB has been studied for its potential therapeutic applications in the treatment of various diseases, including Parkinson's disease and depression. In toxicology, BDB has been used as a reference compound to study the toxicity of methamphetamine and its derivatives.
properties
IUPAC Name |
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-6-11(8-12(14)7-9)13(17)15(3)5-4-10(2)16/h6-8,10,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFMRVNMMYYGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(C)CCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)
![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)



![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)
![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
